2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. It is a selective, orally active inhibitor of the protein kinase glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many cellular processes, including cell differentiation, proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Compounds incorporating a sulfamoyl moiety, similar to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial properties. A study by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds with sulfamoyl features, aiming to develop antimicrobial agents. These compounds were synthesized through various chemical reactions and evaluated for both antibacterial and antifungal activities, showing promising results. This research highlights the potential of such compounds in the development of new antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Anticancer and Enzyme Inhibition
Compounds with a structure related to 2-(4-fluorophenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide have shown promise as enzyme inhibitors with potential anticancer effects. For example, Stec et al. (2011) investigated various heterocyclic analogs as alternatives to reduce metabolic deacetylation, leading to the identification of compounds with similar in vitro potency and in vivo efficacy for enzyme inhibition, particularly PI3Kα and mTOR, which are significant targets in cancer therapy (Stec, Markian M. et al., 2011).
Molecular Docking and Drug Efficacy
Thangarasu, Manikandan, and Thamaraiselvi (2019) conducted a study on novel pyrazole derivatives synthesized from precursors involving similar structural features. These compounds were evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities, through in vitro tests and molecular docking studies. The research demonstrated the potential of these compounds as future COX-2 inhibitors or anti-inflammatory drugs, highlighting the role of molecular docking in drug efficacy determinations (Thangarasu, P., Manikandan, A., & Thamaraiselvi, S., 2019).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-27(25,26)19-11-10-17(22-23-19)14-4-8-16(9-5-14)21-18(24)12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQECBWGBHHYCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.